molecular formula C20H17N3O3 B11105980 N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

Cat. No.: B11105980
M. Wt: 347.4 g/mol
InChI Key: UVICUSHPNVBADC-FYJGNVAPSA-N
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Description

N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE typically involves the condensation reaction between a substituted hydrazine and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction conditions may vary depending on the specific substituents on the hydrazine and the aldehyde or ketone used .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product. Industrial production may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the hydrazone linkage may produce the corresponding amine derivatives .

Scientific Research Applications

N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions and form coordination complexes, which can modulate the activity of metalloenzymes.

    Pathways Involved: The compound may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is unique due to the presence of the furan ring and the specific hydrazone linkageThe furan ring imparts aromaticity and reactivity, while the hydrazone linkage allows for the formation of stable coordination complexes with metal ions .

This article provides a comprehensive overview of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[4-[[(E)-furan-2-ylmethylideneamino]carbamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C20H17N3O3/c1-14-5-2-3-7-18(14)20(25)22-16-10-8-15(9-11-16)19(24)23-21-13-17-6-4-12-26-17/h2-13H,1H3,(H,22,25)(H,23,24)/b21-13+

InChI Key

UVICUSHPNVBADC-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

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